2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide
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Overview
Description
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is an organic compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target fungal organisms such asAspergillus fumigatus .
Mode of Action
It’s suggested that similar compounds may interact with the active site of sterol 14α-demethylase, a critical enzyme in the biosynthesis of sterols in fungi .
Biochemical Pathways
Based on the potential target of similar compounds, it may interfere with the ergosterol biosynthesis pathway in fungi, leading to disruption of the fungal cell membrane .
Result of Action
Similar compounds have shown potent antifungal activity againstAspergillus fumigatus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The general reaction scheme is as follows:
Starting Material: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-phenylpyrrole: Lacks the carbohydrazide group, making it less reactive in certain chemical reactions.
1-Phenyl-2,5-dimethylpyrrole: Similar structure but different substitution pattern, affecting its chemical and biological properties.
Uniqueness
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-8-12(13(17)15-14)10(2)16(9)11-6-4-3-5-7-11/h3-8H,14H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKLRZWUZJNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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